(R)-4-(2-(2-(2-methylpyrrolidin-1-yl)ethyl)benzofuran-5-yl)benzonitrile
Overview
Description
ABT-239 is a potent and selective histamine H3 receptor antagonist developed by Abbott Laboratories. It is known for its stimulant and nootropic effects and has been investigated as a potential treatment for attention deficit hyperactivity disorder, Alzheimer’s disease, and schizophrenia . ABT-239 is more active at the human histamine H3 receptor than comparable agents such as thioperamide, ciproxifan, and cipralisant .
Mechanism of Action
Target of Action
ABT-239, also known as ®-4-(2-(2-(2-methylpyrrolidin-1-yl)ethyl)benzofuran-5-yl)benzonitrile, is primarily an H3-receptor inverse agonist . The H3 receptor is highly expressed in the central nervous system (CNS) and is considered a relevant target in CNS disorders .
Mode of Action
As an inverse agonist of the H3 receptor, ABT-239 binds to this receptor with high affinity . It reverses agonist-induced changes in cAMP formation, guanosine 5′-O-(3-[35S]thio) triphosphate ([35S]GTPγS) binding, and calcium mobilization . It also competitively reverses histamine-mediated inhibition of [3H]histamine release from rat brain cortical synaptosomes .
Biochemical Pathways
The interaction of ABT-239 with the H3 receptor influences several biochemical pathways. It enhances cognition and attention by potently affecting the histaminergic and cholinergic pathways . It also inhibits constitutive [35S]GTPγS binding at both rat and human H3 receptors .
Pharmacokinetics
ABT-239 demonstrates good pharmacokinetic characteristics. It has a half-life (t1/2) ranging from 4 to 29 hours, corresponding with clearance values and metabolic turnover in liver microsomes from various species . It also has good oral bioavailability, ranging from 52 to 89% .
Result of Action
The action of ABT-239 results in stimulant and nootropic effects . It has been investigated as a treatment for ADHD, Alzheimer’s disease, and schizophrenia . In animal studies, ABT-239 has shown the potential to abolish or prevent restraint stress-induced spatial memory impairments and cognitive deficits .
Action Environment
Environmental factors such as stress can influence the action of ABT-239. For instance, in a study involving stressed and non-stressed rats, ABT-239 was found to differentially modify cognitive function under the impact of restraint stress . .
Biochemical Analysis
Biochemical Properties
ABT-239 binds to recombinant human and rat H3 receptors with high affinity . It is over 1000-fold selective versus human H1, H2, and H4 histamine receptors . The nature of these interactions involves the reversal of agonist-induced changes in cAMP formation, guanosine 5′-O-(3-[35S]thio) triphosphate ([35S]GTPγS) binding, and calcium mobilization .
Cellular Effects
ABT-239 has been shown to have significant effects on various types of cells and cellular processes. It competitively reverses histamine-mediated inhibition of [3H]histamine release from rat brain cortical synaptosomes . It also reverses agonist-induced inhibition of contractile responses in electric field stimulated guinea pig ileal segments .
Molecular Mechanism
ABT-239 exerts its effects at the molecular level through several mechanisms. It acts as a potent inverse agonist, inhibiting constitutive [35S]GTPγS binding at both rat and human H3 receptors . This suggests that ABT-239 can modulate the activity of these receptors, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The effects of ABT-239 have been studied over time in laboratory settings. ABT-239 demonstrates good pharmacokinetic characteristics in rat, dog, and monkey with t1/2 values ranging from 4 to 29 h . This suggests that ABT-239 has a relatively long half-life, which could contribute to its long-term effects on cellular function.
Preparation Methods
The synthesis of ABT-239 involves several steps starting from commercially available 4’-hydroxy-biphenyl-4-carbonitrile . The synthetic route includes:
Monoiodination of Phenol: A highly selective monoiodination of phenol is developed using N-iodosuccinimide in acetic acid in the presence of a small amount of sulfuric acid.
Pd-Catalyzed Cross-Coupling Reaction: The iodophenols are then subjected to a palladium-catalyzed cross-coupling reaction with butyn-3-ol to form benzofuran.
Further Chemical Steps: The synthesis comprises four chemical steps and a salt formation step, with an overall yield of 40%.
Chemical Reactions Analysis
ABT-239 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It undergoes substitution reactions, particularly involving the benzofuran moiety.
Common reagents used in these reactions include N-iodosuccinimide, acetic acid, sulfuric acid, and palladium catalysts . The major products formed from these reactions include iodophenol and benzofuran derivatives .
Scientific Research Applications
ABT-239 has been widely used in scientific research due to its potent effects on the histamine H3 receptor. Some of its applications include:
Cognition and Attention: It has been shown to enhance cognition and attention in preclinical studies.
Neurophysiological Studies: ABT-239 has been used to study the neurophysiological effects of histamine H3 receptor antagonism.
Stress-Induced Memory Impairments: Research has demonstrated its potential to prevent stress-induced memory impairments.
Nicotine-Induced Locomotor Responses: Studies have investigated its effects on nicotine-induced locomotor responses in rats.
Comparison with Similar Compounds
ABT-239 is compared with other histamine H3 receptor antagonists such as thioperamide, ciproxifan, and cipralisant. It is more active at the human histamine H3 receptor than these agents . Unlike imidazole-based histamine H3 receptor antagonists, ABT-239 belongs to the non-imidazole class, which contributes to its unique pharmacological profile .
Similar compounds include:
- Thioperamide
- Ciproxifan
- Cipralisant
- Pitolisant
- Betahistine
ABT-239’s uniqueness lies in its high efficacy and selectivity for the histamine H3 receptor, making it a valuable tool in neuropharmacological research .
Properties
IUPAC Name |
4-[2-[2-[(2R)-2-methylpyrrolidin-1-yl]ethyl]-1-benzofuran-5-yl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-16-3-2-11-24(16)12-10-21-14-20-13-19(8-9-22(20)25-21)18-6-4-17(15-23)5-7-18/h4-9,13-14,16H,2-3,10-12H2,1H3/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHYZKCRXNRKRC-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CC=C(C=C4)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CC=C(C=C4)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196710 | |
Record name | ABT-239 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
460746-46-7 | |
Record name | 4-[2-[2-[(2R)-2-Methyl-1-pyrrolidinyl]ethyl]-5-benzofuranyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=460746-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 4-(2-(2-((2r)-2-methyl-1-pyrrolidinyl)ethyl)-5-benzofuranyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0460746467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ABT-239 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ABT-239 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86H6B395PI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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